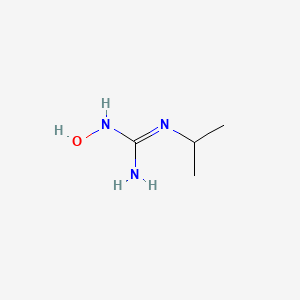
N-Isopropyl-N'-hydroxyguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropyl-N’-Hydroxyguanidine: is an organic compound belonging to the class of N-hydroxyguanidines. These compounds contain a guanidine group in which one of the hydrogens attached to the nitrogen at position 1 is substituted by a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-N’-Hydroxyguanidine typically involves the reaction of isopropylamine with hydroxylamine and cyanamide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods: While specific industrial production methods for N-Isopropyl-N’-Hydroxyguanidine are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-Isopropyl-N’-Hydroxyguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and guanidine functional groups, which provide multiple reactive sites .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize N-Isopropyl-N’-Hydroxyguanidine, leading to the formation of corresponding oxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides, resulting in the formation of substituted guanidine derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in various substituted guanidine compounds .
Scientific Research Applications
Chemistry: N-Isopropyl-N’-Hydroxyguanidine is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, N-Isopropyl-N’-Hydroxyguanidine is studied for its potential as an enzyme inhibitor. It has been shown to interact with nitric oxide synthase, providing insights into the regulation of nitric oxide production in biological systems .
Medicine: The compound’s ability to modulate enzyme activity has implications for therapeutic applications. It is being investigated for its potential use in treating conditions related to nitric oxide dysregulation, such as cardiovascular diseases and inflammatory disorders .
Industry: N-Isopropyl-N’-Hydroxyguanidine is also explored for its use in industrial processes, including the development of new materials and catalysts. Its unique chemical properties make it a versatile component in various industrial applications .
Mechanism of Action
The mechanism of action of N-Isopropyl-N’-Hydroxyguanidine involves its interaction with specific molecular targets, such as nitric oxide synthase. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the production of nitric oxide . This interaction is facilitated by the hydroxyl and guanidine functional groups, which form hydrogen bonds and coordinate with metal ions in the enzyme’s active site .
Comparison with Similar Compounds
N-Butyl-N’-Hydroxyguanidine: Similar in structure but with a butyl group instead of an isopropyl group.
N-Hydroxyguanidine: The parent compound with a simpler structure, lacking the isopropyl group.
Uniqueness: N-Isopropyl-N’-Hydroxyguanidine is unique due to its specific alkyl substitution, which influences its reactivity and binding affinity to enzymes. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
CAS No. |
478806-77-8 |
|---|---|
Molecular Formula |
C4H11N3O |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
1-hydroxy-2-propan-2-ylguanidine |
InChI |
InChI=1S/C4H11N3O/c1-3(2)6-4(5)7-8/h3,8H,1-2H3,(H3,5,6,7) |
InChI Key |
OITVEDMMUMUWTL-UHFFFAOYSA-N |
SMILES |
CC(C)N=C(N)NO |
Canonical SMILES |
CC(C)N=C(N)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















